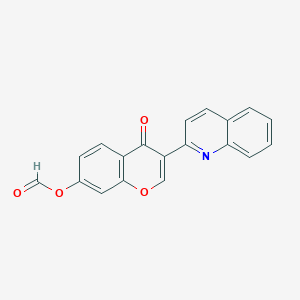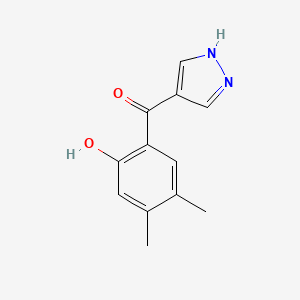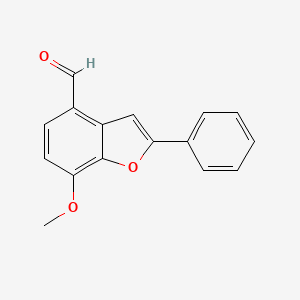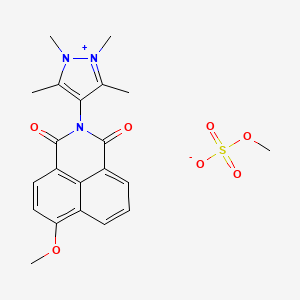![molecular formula C27H21N5O B12886190 N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide CAS No. 23655-67-6](/img/structure/B12886190.png)
N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide is a complex organic compound that features both pyridine and quinoline moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Moiety: Starting with a pyridine derivative, an amination reaction can introduce the amino group.
Formation of the Quinoline Moiety: Quinoline derivatives can be synthesized through various methods, such as the Skraup synthesis.
Coupling Reactions: The pyridine and quinoline derivatives can be coupled using a suitable linker, often involving amide bond formation through reactions with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the pyridine and quinoline rings.
Reduction: Reduction reactions can modify the aromatic rings or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with pyridine and quinoline structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, altering their function. The molecular targets could include enzymes, receptors, or DNA, and the pathways involved might include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide: can be compared with other compounds containing pyridine or quinoline moieties, such as:
Uniqueness
The uniqueness of N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide lies in its specific combination of pyridine and quinoline structures, which might confer unique biological activities or chemical properties not found in simpler analogs.
Propiedades
Número CAS |
23655-67-6 |
|---|---|
Fórmula molecular |
C27H21N5O |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
N-[4-(pyridin-4-ylamino)phenyl]-4-(quinolin-4-ylamino)benzamide |
InChI |
InChI=1S/C27H21N5O/c33-27(32-22-11-9-20(10-12-22)30-23-13-16-28-17-14-23)19-5-7-21(8-6-19)31-26-15-18-29-25-4-2-1-3-24(25)26/h1-18H,(H,28,30)(H,29,31)(H,32,33) |
Clave InChI |
BTWGHACHPBOCOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


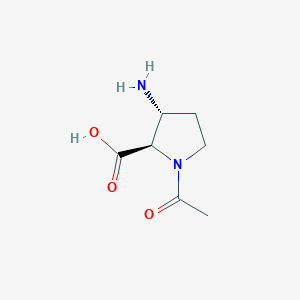
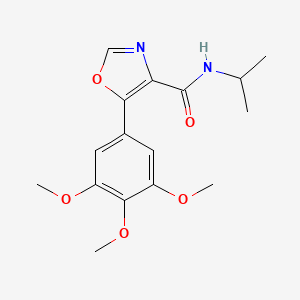
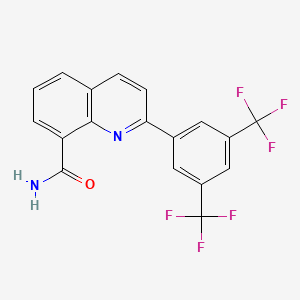
![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)
![(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B12886158.png)
![(1R)-2-(2'-(Dicyclohexylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12886170.png)

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B12886184.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
